

Gentamicin B1: A Comprehensive Structural and Methodological Guide

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Compound of Interest

Compound Name: 2-Hydroxygentamicin B1

Cat. No.: B15565934

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Introduction

Gentamicin is a broad-spectrum aminoglycoside antibiotic complex produced by the fermentation of *Micromonospora purpurea*.^[1] The complex is a mixture of several related components, primarily Gentamicin C1, C1a, C2, C2a, and C2b, along with various minor components.^{[1][2]} Among these, Gentamicin B1, a minor component, has garnered significant scientific interest. Recent studies have revealed its potent activity in inducing the readthrough of premature termination codons (PTCs), highlighting its therapeutic potential for treating a range of genetic disorders caused by nonsense mutations.^{[3][4]}

This technical guide provides an in-depth overview of the chemical structure of Gentamicin B1. It is intended for researchers, scientists, and drug development professionals, offering detailed structural data, relevant experimental protocols for its synthesis and characterization, and a logical workflow for its analysis.

Chemical Identity and Physicochemical Properties

Gentamicin B1 is a 4,6-disubstituted 2-deoxystreptamine aminoglycoside. Its core structure consists of a central 2-deoxystreptamine ring linked to two distinct amino sugar moieties. The IUPAC name for Gentamicin B1 is (2R,3S,4S,5R,6S)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol.

Table 1: Physicochemical and Structural Data for Gentamicin B1

Property	Value	Source
IUPAC Name	(2R,3S,4S,5R,6S)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol	
Molecular Formula	C ₂₀ H ₄₀ N ₄ O ₁₀	
Molecular Weight	496.55 g/mol	
Exact Mass	496.27444349 Da	
CAS Number	36889-16-4	
Canonical SMILES	CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)O)O)O)N	
Isomeric SMILES	C--INVALID-LINK-- O[C@@H]2--INVALID-LINK-- O[C@@H]3--INVALID-LINK-- (C)O)NC)O)N)N)O)O)O">C@HN	
InChI Key	ABCLPPNEPBAKRL-ROQIPNNMSA-N	
Topological Polar Surface Area	248 Å ²	

| Synonyms | Gentamycin B1, EP Impurity C ||

Experimental Protocols

The relative scarcity of Gentamicin B1 within the fermentation-derived complex makes its isolation challenging. Total synthesis offers a viable alternative for obtaining pure material for research and development. Below are generalized protocols for the synthesis, purification, and structural characterization of Gentamicin B1.

Protocol 1: Synthesis of Gentamicin B1 via Glycosylation

This protocol is based on synthetic strategies developed for minor gentamicin components, utilizing a protected garamine acceptor derived from the more abundant aminoglycoside, sisomicin.

- Preparation of the Glycosyl Acceptor:
 - Begin with commercially available sisomicin.
 - Perform a series of protection reactions to selectively mask the amine and hydroxyl groups on the 2-deoxystreptamine and garosamine rings, leaving the desired hydroxyl group on the garamine moiety available for glycosylation. This typically involves the use of protecting groups such as carbobenzyloxy (Cbz) or tert-butoxycarbonyl (Boc) for amines and silyl ethers or acetals for hydroxyls.
- Preparation of the Glycosyl Donor:
 - Synthesize a 6-azido-6,7-dideoxy-d-glycero-d-gluco-heptopyranosyl donor. This moiety corresponds to the unique ring I structure of Gentamicin B1. The azide group serves as a masked amine.
- Glycosylation Reaction:
 - Couple the protected garamine-based acceptor with the heptopyranosyl donor under appropriate glycosylation conditions. This often involves a promoter such as N-Iodosuccinimide (NIS) and a catalytic amount of a Lewis acid (e.g., Triflic acid).
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

- Deprotection:
 - Upon successful coupling, perform a global deprotection sequence to remove all protecting groups. This typically involves hydrogenation (e.g., using H₂ gas with a Palladium catalyst) to reduce the azide to an amine and remove Cbz groups, followed by acidic hydrolysis to cleave silyl ethers and Boc groups.
- Purification:
 - Purify the final compound using preparative HPLC or ion-exchange chromatography to yield pure Gentamicin B1.

Protocol 2: Purification and Characterization

This protocol outlines the steps for purifying Gentamicin B1 from a mixture and confirming its chemical structure.

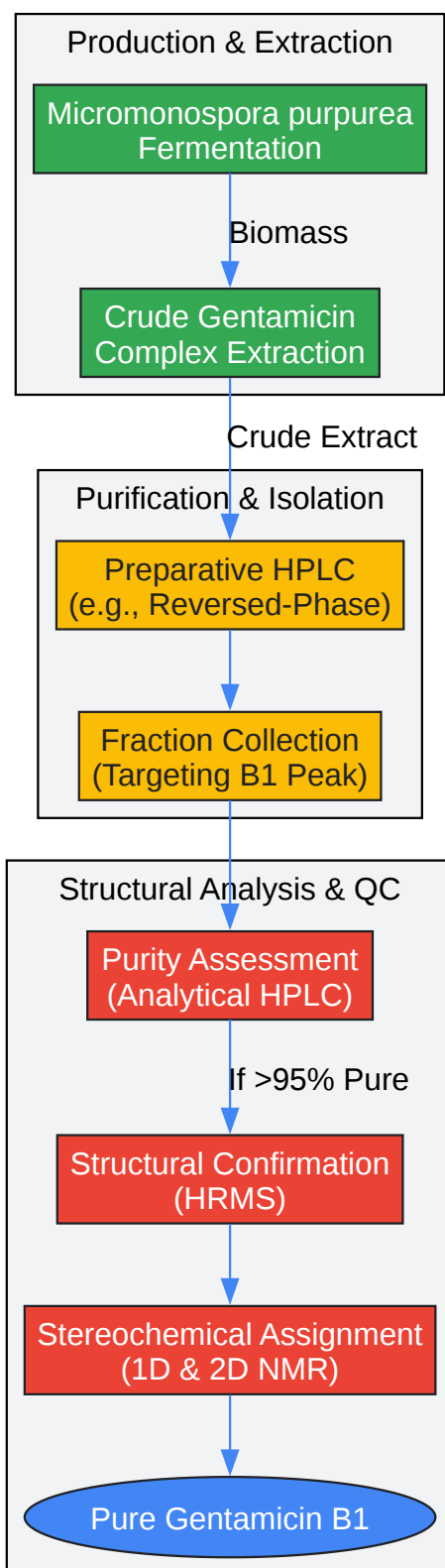
- Chromatographic Purification:
 - Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
 - Stationary Phase: C18 column.
 - Mobile Phase: A gradient of water and acetonitrile with an ion-pairing agent such as trifluoroacetic acid (TFA) is typically used to achieve separation of the highly polar aminoglycoside components.
 - Detection: UV detection at a low wavelength (~205 nm) or, preferably, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
 - Procedure: Dissolve the crude mixture (from synthesis or extraction) in the mobile phase. Inject the solution onto the HPLC system and collect fractions corresponding to the Gentamicin B1 peak, as determined by retention time relative to a reference standard.
- Structural Characterization:
 - Mass Spectrometry (MS):

- Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).
- Procedure: Infuse the purified sample into the mass spectrometer.
- Analysis: Determine the exact mass of the protonated molecule $[M+H]^+$. Compare the measured mass to the calculated theoretical mass (497.2817 for $[C_{20}H_{41}N_4O_{10}]^+$) to confirm the elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Technique: 1H NMR, ^{13}C NMR, and 2D-NMR (COSY, HSQC, HMBC).
 - Solvent: D_2O (Deuterium oxide), as Gentamicin B1 is highly polar.
 - Procedure: Dissolve a sufficient amount of the purified sample (~5-10 mg) in D_2O . Acquire a full suite of NMR spectra.
 - Analysis: Analyze the chemical shifts, coupling constants, and correlations to assign all proton and carbon signals. The resulting data should be consistent with the established structure of Gentamicin B1, paying close attention to the stereochemical configuration, which can be confirmed through NOESY experiments and comparison with published NMR data.

Visualizations

Logical Workflow for Gentamicin B1 Analysis

The following diagram illustrates a standard workflow for the isolation and structural verification of Gentamicin B1 from a production source.



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Caption: Workflow for the isolation and analysis of Gentamicin B1.

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